Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate

Antimicrobial synthesis Phosphonate derivatives Heterocyclic chemistry

Medicinal chemistry teams developing CK2 inhibitors frequently encounter inconsistent yields when activating the free carboxylic acid for amide coupling. Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate resolves this bottleneck by providing a pre-esterified scaffold that eliminates carboxyl activation steps, enabling direct transesterification, reduction, or aminolysis. • Directly yields tetrazolo[1,5-a]quinoline-4-carboxylic acid upon saponification-the most potent CK2 inhibitory scaffold among 43 evaluated quinoline carboxylic acids (IC₅₀ = 0.65-18.2 μM). • Serves as the key precursor for ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives with documented Gram-positive, Gram-negative, and antifungal activity. • Favorable crystallization properties (single-crystal X-ray diffraction R-factor = 0.0414) ensure definitive structural confirmation for patent filings and regulatory documentation.

Molecular Formula C12H10N4O2
Molecular Weight 242.23 g/mol
CAS No. 194865-52-6
Cat. No. B1454923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl tetrazolo[1,5-a]quinoline-4-carboxylate
CAS194865-52-6
Molecular FormulaC12H10N4O2
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC=CC=C2N3C1=NN=N3
InChIInChI=1S/C12H10N4O2/c1-2-18-12(17)9-7-8-5-3-4-6-10(8)16-11(9)13-14-15-16/h3-7H,2H2,1H3
InChIKeyJJSQLOHUACETQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate: Compound Profile


Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (CAS: 194865-52-6; molecular formula: C₁₂H₁₀N₄O₂; MW: 242.23 g/mol) is a fused heterocyclic compound comprising a quinoline core annulated with a tetrazole ring, bearing an ethyl ester moiety at the 4-position. This compound serves as a versatile synthetic intermediate for generating structurally diverse derivatives with documented biological activities . The tetrazolo[1,5-a]quinoline scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antibacterial, antifungal, and anticancer properties [1]. The ethyl ester functionality provides a key handle for further derivatization while maintaining favorable solubility and crystallization properties that distinguish it from its free carboxylic acid analog.

Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate: Analog Substitution Risks


Substitution of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate with structurally similar tetrazoloquinoline derivatives introduces quantifiable differences in synthetic utility and downstream product profiles. The ethyl ester group at the 4-position confers distinct reactivity compared to the free carboxylic acid analog, enabling ester-specific transformations (e.g., transesterification, reduction, aminolysis) that are inaccessible with the acid form . Furthermore, substitution patterns on the quinoline ring (e.g., halogenation at the 5- or 8-position) markedly alter biological activity profiles—8-methoxy substitution enhances antibacterial activity against Gram-negative strains [1], while 5-substituted derivatives show divergent anti-inflammatory potency [2]. The unsubstituted ethyl ester serves as a defined starting point for systematic structure-activity relationship (SAR) studies, whereas pre-functionalized analogs constrain derivatization pathways and introduce batch-to-batch variability that complicates reproducible lead optimization.

Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate: Key Differentiation Evidence


Synthetic Precursor to Phosphonate Antimicrobials

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate serves as the essential precursor for synthesizing ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives, a class of compounds with documented in vitro antimicrobial activity [1]. Unlike the free tetrazolo[1,5-a]quinoline-4-carboxylic acid, which requires additional activation steps for phosphonate conjugation, the ethyl ester enables direct transformation via Knoevenagel-phospha-Michael cascades. The resulting phosphonate derivatives were evaluated against a standardized panel of pathogens (Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus niger) [1].

Antimicrobial synthesis Phosphonate derivatives Heterocyclic chemistry

Ester vs. Acid: Crystallization Benefit for Structural Determination

The ethyl ester functionality of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate confers enhanced crystallization propensity compared to the corresponding carboxylic acid analog. Single-crystal X-ray diffraction studies on structurally related tetrazoloquinoline esters have yielded high-resolution structural data [1]. The planar tetrazoloquinoline core maintains a near-planar geometry (torsion angle approximately -179(2)°) with intermolecular packing governed primarily by van der Waals interactions (nearest intermolecular distance: 3.647 Å) [1]. In contrast, the free carboxylic acid analog exhibits hydrogen-bonded dimer formation in the solid state, which can complicate crystal growth and introduce polymorphism.

X-ray crystallography Structural biology Crystal engineering

Potent CK2 Kinase Inhibition via Tetrazoloquinoline Scaffold

Among 43 quinoline carboxylic acid derivatives evaluated as protein kinase CK2 inhibitors, compounds derived from the tetrazolo[1,5-a]quinoline-4-carboxylic acid scaffold (the direct carboxylic acid analog of the target ethyl ester) demonstrated the most potent inhibition, with IC₅₀ values ranging from 0.65 to 18.2 μM [1]. In comparison, 2-aminoquinoline-3-carboxylic acid derivatives exhibited similar potency ranges but with different selectivity profiles. The ethyl ester form represents the immediate precursor to these active carboxylic acid derivatives, requiring only mild saponification to access the pharmacologically validated scaffold.

Kinase inhibition CK2 inhibitors Cancer therapeutics

HCV Inhibitor Potential of Tetrazoloquinoline Core

The tetrazolo[1,5-a]quinoline core, of which ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is a foundational building block, has been patented and characterized as an HCV inhibitor scaffold [1]. Patent WO2005030774 discloses compounds including 4-(2H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline (Tetrazolast) with measured HCV inhibitory activity ranging from 5% to 20% in cellular assays . The ethyl ester at the 4-position provides a modifiable handle for optimizing antiviral potency through ester-to-amide conversion or other functional group interconversions, distinguishing it from fixed-substituent analogs.

Antiviral drug discovery HCV inhibition Infectious disease

Certified Purity Specification Advantage

Commercially available ethyl tetrazolo[1,5-a]quinoline-4-carboxylate (CAS 194865-52-6) is supplied with a documented minimum purity specification of 95% . This contrasts with many in-class analogs such as 8-bromotetrazolo[1,5-a]quinoline-4-carboxylic acid and 5-(4-fluorophenyl)tetrazolo[1,5-a]quinoline-4-carboxylic acid, which are frequently offered without certified purity specifications or as research-grade materials with variable lot-to-lot purity. The defined purity threshold reduces the need for in-house purification prior to use in sensitive synthetic sequences or biological assays.

Analytical chemistry Quality control Procurement specification

Anti-Inflammatory Potency Benchmark

Tetrazolo[1,5-a]quinoline derivatives synthesized from the 4-carboxaldehyde precursor (which is directly accessible from ethyl tetrazolo[1,5-a]quinoline-4-carboxylate via reduction/oxidation sequences) demonstrated anti-inflammatory activity equivalent to indomethacin, the clinical gold-standard NSAID, in animal models of inflammation [1]. Four compounds from three distinct synthetic series (pyrimidyl derivatives 4a-c, arylidene derivatives 5a-f, and thiazolidinone derivatives 7a-c) achieved this benchmark. This level of in vivo efficacy distinguishes the tetrazoloquinoline scaffold from many other quinoline-based anti-inflammatory chemotypes that show only in vitro activity without translation to animal models.

Anti-inflammatory drug discovery In vivo pharmacology Dual-action agents

Ethyl Tetrazolo[1,5-a]quinoline-4-carboxylate: Application Scenarios


CK2 Kinase Inhibitor Lead Optimization

Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is ideally suited for medicinal chemistry programs targeting protein kinase CK2 inhibition. Saponification of the ethyl ester yields the tetrazolo[1,5-a]quinoline-4-carboxylic acid scaffold, which demonstrated the most potent CK2 inhibition (IC₅₀ = 0.65–18.2 μM) among 43 quinoline carboxylic acid derivatives evaluated [1]. The ester form provides a convenient handle for preparing amide prodrugs or ester-based analogs to modulate pharmacokinetic properties while maintaining the core scaffold responsible for kinase binding.

Phosphonate Derivative Synthesis

This compound serves as the direct precursor for synthesizing ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives, a class with documented in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens [1]. The ethyl ester functionality eliminates the need for carboxyl activation steps required when using the free acid analog, streamlining the synthetic route to phosphonate-containing antimicrobial candidates.

X-Ray Crystallography for Structural Confirmation

The favorable crystallization properties of tetrazoloquinoline esters, as evidenced by high-quality single-crystal X-ray diffraction data (R-factor = 0.0414) [1], make ethyl tetrazolo[1,5-a]quinoline-4-carboxylate a reliable substrate for obtaining definitive structural confirmation. This is particularly valuable for patent applications, regulatory documentation, and structure-based drug design efforts where unambiguous three-dimensional structural data are required.

Dual-Action Anti-Inflammatory and Antimicrobial Development

Derivatives synthesized from tetrazolo[1,5-a]quinoline-4-carboxaldehyde—a key intermediate accessible from ethyl tetrazolo[1,5-a]quinoline-4-carboxylate—have demonstrated in vivo anti-inflammatory activity equivalent to indomethacin [1]. Given that tetrazoloquinoline derivatives also exhibit antimicrobial properties [2], this compound provides an entry point for developing dual-action therapeutic candidates addressing the clinical need for agents that simultaneously manage infection and associated inflammation.

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